
2-Amino-3-(3-bromophenyl)propanoic acid
Overview
Description
2-Amino-3-(3-bromophenyl)propanoic acid, also known as 3-Bromo-L-phenylalanine, is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features a bromine atom substituted at the meta position of the phenyl ring. It is typically found in the form of a powder and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of phenylalanine derivatives. For instance, the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst can yield the desired product. Another method involves the use of a co-immobilized multienzyme system for the cofactor-driven cascade synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol and water, and the process may involve recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.
Reduction Products: Dehalogenated phenylalanine derivatives.
Scientific Research Applications
Chemistry
2-Amino-3-(3-bromophenyl)propanoic acid serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of hydroxyethylene sulfones and heteroarylpropanoic acids, which are important in pharmaceuticals and materials science.
Biology
In biological studies, this compound is utilized to investigate enzyme-substrate interactions and protein synthesis. Its incorporation into proteins can alter their structure and function, making it valuable for studying protein dynamics and interactions .
Medicine
The compound has garnered attention for its potential as a scaffold for drug design , particularly aspartic proteinase inhibitors, which may have therapeutic applications in treating various diseases. Additionally, it exhibits antimicrobial properties against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species, highlighting its potential in developing new antibiotics .
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL.
- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting key signaling pathways such as NF-κB and JAK/STAT.
- Neuroprotective Properties : Interacts with neuronal signaling pathways, potentially offering protective effects against neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have demonstrated the diverse applications of this compound:
- A study highlighted its use in enzyme-substrate interaction experiments , where it was incorporated into proteins to study structural changes upon binding to various substrates .
- Research on its antimicrobial properties showed significant efficacy against drug-resistant strains, suggesting its potential role in developing new therapeutic agents .
- Investigations into its anti-inflammatory effects revealed that it could inhibit pro-inflammatory cytokine production, indicating possible applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. The bromine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
2-Amino-3-(4-bromophenyl)propanoic acid: Another brominated phenylalanine derivative with the bromine atom at the para position.
2-Amino-3-(2-bromophenyl)propanoic acid: A derivative with the bromine atom at the ortho position.
3-(3-Bromophenyl)propionic acid: A related compound lacking the amino group.
Uniqueness: 2-Amino-3-(3-bromophenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The meta-bromine substitution provides distinct steric and electronic properties compared to its ortho and para counterparts, making it valuable for specific synthetic and research applications.
Biological Activity
2-Amino-3-(3-bromophenyl)propanoic acid, also known as (R)-2-amino-3-(3-bromophenyl)propanoic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C9H10BrNO2
- Molecular Weight : 232.09 g/mol
- CAS Number : 554078
Biological Activities
The compound exhibits a wide range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL.
- Gram-negative Bacteria : Shows activity against Escherichia coli and other Gram-negative strains, although with varying efficacy (MIC values between 8 to 64 µg/mL) .
- Fungal Pathogens : Active against drug-resistant Candida species, including Candida auris, with similar MIC values .
2. Anti-inflammatory Effects
The compound has been implicated in modulating inflammatory pathways:
- Inhibition of key signaling pathways such as NF-κB and JAK/STAT, which are critical in the inflammatory response .
- Potential use in conditions characterized by excessive inflammation.
3. Neuroprotective Properties
Research indicates that this compound may exert neuroprotective effects:
- Interaction with neuronal signaling pathways, particularly those involving GABA receptors and adrenergic receptors .
- Potential application in neurodegenerative diseases through modulation of neurotransmitter systems.
The biological activity of this compound is mediated through various mechanisms:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
- Anti-inflammatory Mechanism : It inhibits pro-inflammatory cytokine production and modulates immune cell activity.
- Neuroprotective Mechanism : By influencing neurotransmitter receptors, it may help protect neurons from excitotoxicity and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in clinical applications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-3-(3-bromophenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a phenylpropanoic acid precursor followed by amino group introduction via nucleophilic substitution. For example, bromination of 3-phenylpropanoic acid derivatives using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃) yields the bromophenyl intermediate. Subsequent amination employs ammonia or protected amine sources in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Optimization includes adjusting stoichiometry, reaction time, and catalyst loading to minimize side reactions like over-bromination or dehalogenation. Purity is confirmed via HPLC or NMR .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl moiety (e.g., aromatic protons at δ 7.2–7.8 ppm) and amino/acidic protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₀BrNO₂, MW ≈ 258.11 g/mol).
- Elemental Analysis : Validate %C, %H, %N, and %Br to confirm stoichiometry.
- Chiral HPLC : For enantiomeric resolution if working with stereoisomers (e.g., (R)- or (S)-forms) .
Q. What biological systems or assays are suitable for studying this compound’s activity?
- Methodological Answer : The compound’s phenylalanine-derived structure suggests potential roles in enzyme inhibition (e.g., amino acid decarboxylases) or receptor binding. Researchers use:
- In vitro enzyme assays : Monitor inhibition kinetics using fluorogenic substrates.
- Cell-based models : Test cytotoxicity or metabolic effects in cancer lines (e.g., HepG2) or neuronal cultures.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be systematically analyzed?
- Methodological Answer : Contradictions may arise from differences in:
- Stereochemistry : (R)- vs. (S)-enantiomers may exhibit divergent bioactivities.
- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) can alter compound stability.
- Target specificity : Off-target effects in complex biological systems.
Mitigation strategies include: - Replicating assays under standardized conditions.
- Using orthogonal methods (e.g., SPR for binding validation).
- Computational docking to predict enantiomer-target interactions .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Enantioselective routes employ:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation.
- Enzymatic resolution : Lipases or transaminases to separate enantiomers.
- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral ligands.
Reaction progress is tracked via chiral HPLC, and enantiomeric excess (ee) is quantified .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo group facilitates Suzuki-Miyaura or Ullmann couplings for functionalization:
- Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O.
- Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/Xantphos catalysts.
The bromine’s electronegativity enhances oxidative addition efficiency. Post-reaction, LC-MS identifies coupling byproducts (e.g., debrominated species) .
Q. What computational methods predict the compound’s metabolic stability or toxicity?
- Methodological Answer : Use in silico tools :
- ADMET Prediction : Software like SwissADME or ADMETLab estimates absorption, CYP450 interactions, and hepatotoxicity.
- Molecular Dynamics (MD) : Simulate binding to metabolic enzymes (e.g., cytochrome P450).
- QSAR Models : Corrogate structure-toxicity relationships using databases like PubChem .
Properties
IUPAC Name |
2-amino-3-(3-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339142 | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30163-20-3 | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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